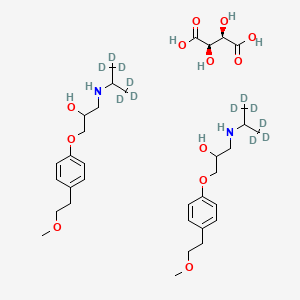

rac Metoprolol-d6 Hemi (+)-Tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C34H56N2O12 |

|---|---|

Molecular Weight |

696.9 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;1-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |

InChI |

InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1/i2*1D3,2D3; |

InChI Key |

YGULWPYYGQCFMP-MFXGARSWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O.[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

The Strategic Role of Racemic Mixtures in Pharmaceutical Research

In pharmaceutical science, a racemic mixture contains equal amounts of two enantiomers—chiral molecules that are mirror images of each other. numberanalytics.com The use of racemic mixtures is a common and often cost-effective approach in drug manufacturing. numberanalytics.comyoutube.com However, the different enantiomers can exhibit distinct pharmacological and toxicological profiles. numberanalytics.comresearchgate.net One enantiomer may be therapeutically active, while the other could be less effective, inactive, or even contribute to adverse effects. youtube.comnumberanalytics.com

The Significance of Deuterium Labeling in Analytical Studies

Deuterium (B1214612) labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful tool in pharmaceutical research. symeres.commusechem.com This isotopic substitution does not significantly alter a molecule's chemical properties but provides a unique mass signature that is invaluable for various analytical techniques. musechem.comscispace.com

One of the primary applications of deuterium-labeled compounds, such as Metoprolol-d6, is in mass spectrometry-based bioanalytical assays. musechem.comacs.org These labeled molecules serve as ideal internal standards for the precise quantification of the unlabeled drug in complex biological matrices like plasma or urine. musechem.comacs.org The known concentration of the deuterated standard allows for accurate determination of the drug's concentration, which is fundamental for pharmacokinetic and pharmacodynamic studies. musechem.comacs.org

Furthermore, deuterium labeling can influence a drug's metabolic profile. The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect. musechem.comscispace.com This can lead to a more stable drug with a longer half-life and altered metabolic pathways, providing researchers with insights into the drug's biotransformation and potential for drug-drug interactions. symeres.commusechem.comacs.org Metoprolol (B1676517), for instance, is metabolized by the CYP2D6 enzyme, and studies have shown that variations in this enzyme's activity can lead to differences in metoprolol plasma concentrations. nih.govnih.govresearchgate.net

The Utility of Hemi + Tartrate in Chiral Resolution and Solid State Science

The formation of salts is a common strategy to improve the physicochemical properties of a drug, such as its solubility and stability. researchgate.net In the case of rac Metoprolol-d6 Hemi (+)-Tartrate, the use of the hemi (+)-tartrate salt form serves a specific and critical purpose in chiral chemistry. Tartaric acid is a chiral resolving agent, meaning it can be used to separate a racemic mixture into its individual enantiomers. wikipedia.orglibretexts.org

When a racemic mixture of a base, like metoprolol (B1676517), is reacted with a single enantiomer of a chiral acid, such as (+)-tartaric acid, a pair of diastereomeric salts is formed. wikipedia.orgpharmtech.com Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.orgpharmtech.com This difference allows for their separation through methods like fractional crystallization. wikipedia.orgpharmtech.com Once separated, the pure enantiomers of the drug can be recovered by removing the chiral resolving agent. wikipedia.org This process, known as chiral resolution, is a cornerstone of producing enantiomerically pure drugs. wikipedia.orgnih.gov

The solid-state properties of these diastereomeric salts are also of great interest in pharmaceutical science. The specific crystal structure and physicochemical characteristics of the salt can impact the drug's stability, dissolution rate, and bioavailability. The study of these properties is a key aspect of solid-state science in the pharmaceutical industry. ardena.com

Current Research and Future Directions

Strategies for Regioselective Deuterium (B1214612) Incorporation into Metoprolol Skeleton

The precise placement of deuterium atoms within the metoprolol molecule is a key challenge in its synthesis. Various strategies have been developed to achieve regioselective deuteration, ensuring that the deuterium labels are introduced at specific, desired positions.

Chemical Deuteration via Exchange Reactions Using Deuterated Solvents

One common method for deuterium incorporation is through hydrogen-deuterium exchange reactions. This approach takes advantage of the acidity of certain protons in a molecule, which can be exchanged for deuterium atoms when the compound is treated with a deuterated solvent, such as deuterium oxide (D₂O), often in the presence of an acid or base catalyst. libretexts.org For instance, hydrogens alpha to a carbonyl group are susceptible to this type of exchange.

In the context of metoprolol synthesis, exchange reactions can be employed on precursor molecules. For example, 4-(2-methoxyethyl)-2,6-[²H₂]-phenol, a key intermediate for synthesizing ring-deuterated metoprolol, can be prepared via a ²HCl/²H₂O exchange reaction. This method provides a straightforward route to introduce deuterium onto the aromatic ring of the metoprolol skeleton. However, the efficiency and regioselectivity of such exchange reactions are highly dependent on the reaction conditions and the specific substrate.

Direct Synthesis from Deuterated Precursors

A more direct and often more controlled method for producing deuterated compounds is to build the molecule from smaller, already deuterated starting materials. nih.gov This "bottom-up" approach allows for precise control over the location of the deuterium atoms. The synthesis of deuterated compounds often relies on the availability of these labeled building blocks. nih.gov

For the synthesis of rac Metoprolol-d6, where the six deuterium atoms are located on the isopropyl group, [²H₆]-isopropylamine is a critical deuterated precursor. By using this labeled amine in the final steps of the metoprolol synthesis, the d6-isopropyl moiety is incorporated into the final product. Similarly, to introduce deuterium at other positions, other deuterated precursors can be utilized. For example, (4S)-2,2-dimethyl-1,3-dioxolane-4-[²H₂]-4-methanol, prepared by the reduction of the corresponding carboxylate with lithium aluminum deuteride (B1239839) (LiAl²H₄), can serve as a source for deuterium on the propanolamine (B44665) side chain.

Table 1: Examples of Deuterated Precursors for Metoprolol Synthesis

| Deuterated Precursor | Position of Deuteration in Metoprolol |

| [²H₆]-isopropylamine | Isopropyl methyl groups |

| 4-(2-methoxyethyl)-2,6-[²H₂]-phenol | Aromatic ring (C-2 and C-6) |

| (4S)-2,2-dimethyl-1,3-dioxolane-4-[²H₂]-4-methanol | Propanolamine side chain (C-3) |

Novel Metallaphotoredox Deuteroalkylation Approaches for Labeled Analogs

Recent advancements in synthetic methodology have introduced novel techniques for deuterium incorporation. One such promising method is metallaphotoredox catalysis, which can be used for deuteroalkylation. nih.gov This approach allows for the efficient and selective introduction of deuterium at the α-position of alkyl chains. nih.gov

This method involves the use of alkyl-substituted thianthrenium salts which undergo a pH-dependent hydrogen isotope exchange process with D₂O as the deuterium source. nih.gov The resulting α-deuterated alkyl thianthrenium salts can then participate in metallaphotoredox cross-electrophile coupling reactions with a variety of partners, including aryl bromides. nih.gov This strategy has been successfully applied to the synthesis of deuterated metoprolol. nih.gov The process involves coupling a d2-thianthrenium salt with an appropriate aryl bromide to form the central carbon-carbon bond, which is then further reacted to yield the final deuterated metoprolol molecule. nih.gov This technique offers high deuterium incorporation and precise control over the site of deuterium insertion. nih.gov

Asymmetric Synthesis and Enantiomeric Resolution Techniques for Metoprolol

Metoprolol possesses a chiral center, and its enantiomers exhibit different pharmacological properties. Therefore, the ability to synthesize or separate the individual enantiomers is of significant interest.

Development of Stereoselective Synthetic Pathways

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound directly. Several strategies have been developed for the asymmetric synthesis of metoprolol. nih.govresearchgate.net One approach involves the use of a chiral pool, starting from readily available chiral molecules. For example, chiral 2,2-dimethyl-1,3-dioxolane-4-methanols ((4R) and (4S)) have been used as key synthons in the stereospecific synthesis of deuterated metoprolol enantiomers.

Another powerful technique is catalytic asymmetric synthesis. For instance, the Sharpless asymmetric dihydroxylation has been employed in an efficient synthesis of (S)-metoprolol. ingentaconnect.com This method utilizes a recoverable polymer ligand to achieve high enantioselectivity. ingentaconnect.com The synthetic route involves a four-step sequence of nucleophilic substitution, asymmetric dihydroxylation, cyclization, and nucleophilic ring opening. ingentaconnect.com

Classical Resolution Methods Employing Chiral Auxiliaries

In addition to asymmetric synthesis, classical resolution is a widely used method to separate enantiomers from a racemic mixture. nih.gov This technique often involves the use of a chiral auxiliary or a chiral resolving agent to form diastereomers, which can then be separated by conventional methods like crystallization or chromatography.

For β-blockers like metoprolol, chiral derivatization reagents can be used to form diastereomers that are then separated by high-performance liquid chromatography (HPLC). nih.gov For instance, derivatization of the secondary amine in metoprolol with a chiral acid chloride, such as Mosher's acid chloride, can produce diastereomeric amides that can be resolved. acs.org Another approach is the use of chiral stationary phases (CSPs) in HPLC, which allows for the direct separation of enantiomers without derivatization. nih.govnih.gov Various CSPs, such as Chiralcel OD, have proven effective in resolving the enantiomers of metoprolol and its metabolites. nih.gov

Crystallization-Based Resolution Leveraging (+)-Tartaric Acid

The formation of diastereomeric salts with a chiral resolving agent is a classical yet highly effective method for the separation of enantiomers. In the context of racemic metoprolol, (+)-tartaric acid is a commonly employed resolving agent. The process for obtaining the specific hemi (+)-tartrate salt of racemic metoprolol-d6 involves the reaction of the deuterated racemic metoprolol base with L-(+)-tartaric acid.

The synthesis of the deuterated metoprolol base is a prerequisite. A common strategy involves the use of deuterated isopropylamine (B41738) ([2H6]-isopropylamine) as a key synthon. This deuterated amine is reacted with the epoxide, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane, to yield rac-metoprolol-d6.

Once the racemic deuterated base is synthesized, the crystallization-based resolution can be performed. The reaction between the racemic metoprolol-d6 and L-(+)-tartaric acid in a suitable solvent system leads to the formation of two diastereomeric salts: (R)-metoprolol-d6-(+)-tartrate and (S)-metoprolol-d6-(+)-tartrate. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization. However, for the preparation of rac-Metoprolol-d6 Hemi (+)-Tartrate, the goal is not to separate the enantiomers but to form a stable crystalline salt of the racemic mixture. The "hemi" designation indicates a 2:1 stoichiometric ratio of the metoprolol base to tartaric acid. nih.govcaymanchem.com

Optimization of Salt Formation Processes for Hemi (+)-Tartrate

The successful formation of the desired hemi (+)-tartrate salt with consistent and reproducible characteristics depends on the careful optimization of several process parameters.

The stoichiometry of the salt is a critical parameter. For rac-Metoprolol-d6 Hemi (+)-Tartrate, a 2:1 molar ratio of the racemic deuterated metoprolol base to L-(+)-tartaric acid is required. nih.govcaymanchem.com This ratio must be precisely controlled during the reaction to ensure the formation of the hemi-tartrate rather than a 1:1 salt or a mixture of salts.

The choice of solvent is another crucial factor influencing the crystallization process. Aliphatic alcohols, such as isopropanol (B130326), are often used as solvents for the crystallization of metoprolol salts. google.com The solubility of the metoprolol base and the tartaric acid, as well as the resulting salt, in the chosen solvent system will dictate the yield and purity of the final product. Temperature is also a key parameter; the salt is typically formed by reacting the base and acid at an elevated temperature to ensure complete dissolution, followed by controlled cooling to induce crystallization. google.com

A typical procedure involves dissolving the rac-metoprolol-d6 base in a suitable solvent, such as acetone (B3395972) or isopropanol, and adding a solution of L-(+)-tartaric acid in the same solvent in the correct stoichiometric amount (2:1 base to acid). The mixture is then heated to ensure complete dissolution and subsequently cooled to allow for the crystallization of the desired hemi (+)-tartrate salt.

| Parameter | Value/Condition | Significance |

|---|---|---|

| Stoichiometric Ratio (Metoprolol-d6 : (+)-Tartaric Acid) | 2:1 | Ensures the formation of the hemi-tartrate salt. nih.govcaymanchem.com |

| Solvent | Isopropanol, Acetone | Influences solubility, yield, and crystal morphology. google.com |

| Temperature | Elevated for dissolution, followed by controlled cooling for crystallization | Controls the rate of crystallization and crystal size. google.com |

| Agitation | Stirring during reaction and crystallization | Promotes homogeneity and uniform crystal growth. |

Crystal engineering principles are applied to control the formation of specific polymorphic forms or salt forms of an active pharmaceutical ingredient (API). bohrium.comresearchgate.net The solid-state structure of metoprolol tartrate has been studied, revealing the importance of hydrogen bonding and other intermolecular interactions in the crystal lattice. researchgate.net

By carefully selecting the solvent system and controlling the crystallization conditions (e.g., cooling rate, supersaturation), it is possible to influence the crystal habit and potentially isolate different polymorphic forms of rac-Metoprolol-d6 Hemi (+)-Tartrate. The goal is to produce a stable, crystalline solid with desirable physical properties for its intended use as a research standard. The interactions between the hydroxyl and amine groups of metoprolol and the carboxylic acid and hydroxyl groups of tartaric acid are fundamental to the formation of the salt's crystal lattice.

Purification and Large-Scale Preparation Methodologies for Research Grade Material

The production of research-grade rac-Metoprolol-d6 Hemi (+)-Tartrate requires rigorous purification to ensure high chemical and isotopic purity.

Following the initial crystallization, the product is typically collected by filtration and washed with a cold solvent to remove any residual impurities. Further purification can be achieved through recrystallization. This involves dissolving the crude salt in a minimal amount of a suitable hot solvent and then allowing it to cool slowly, promoting the formation of well-defined crystals of high purity. The choice of solvent for recrystallization is critical and may differ from the initial crystallization solvent to maximize the removal of specific impurities.

For large-scale preparation, the process parameters identified at the laboratory scale must be carefully scaled up. This includes managing the heat transfer during dissolution and crystallization in larger reactors and ensuring efficient mixing to maintain homogeneity. The filtration and drying processes also need to be adapted for larger quantities of material. Quality control is essential throughout the process, with analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy used to confirm the identity, purity, and isotopic enrichment of the final product. The final material should be a white to off-white crystalline powder. nih.govnih.gov

| Step | Method | Purpose |

|---|---|---|

| Initial Separation | Filtration | Isolation of the crude crystalline salt. |

| Washing | Washing with cold solvent | Removal of mother liquor and soluble impurities. |

| Purification | Recrystallization | Enhancement of chemical purity and crystal form. |

| Quality Control | HPLC | Determination of chemical purity. |

| NMR Spectroscopy | Confirmation of structure and isotopic labeling. | |

| Mass Spectrometry | Confirmation of molecular weight and isotopic enrichment. caymanchem.com |

Advanced Spectroscopic Techniques for Isotopic Enrichment and Structural Elucidation

Spectroscopic methods are indispensable for the detailed characterization of rac-Metoprolol-d6 Hemi (+)-Tartrate, providing critical information on its isotopic composition and molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Deuterium Content Verification and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the isotopic enrichment of rac-Metoprolol-d6 Hemi (+)-Tartrate. Advances in time-of-flight (TOF) mass spectrometry have significantly improved the resolution between isotopes, allowing for more accurate quantification of deuteration. chemicalsknowledgehub.com HRMS provides high-resolution, accurate mass measurements that enable the clear assignment of the elemental composition of the molecule and its fragments, which is crucial for confirming the incorporation of deuterium atoms. thermofisher.com

In the context of quality control for isotopically labeled compounds, HRMS is used to filter out low-quality peptides or molecules with questionable isotopic profiles. nih.gov For Metoprolol and its deuterated analogues, techniques like liquid chromatography combined with quadrupole time-of-flight electrospray ionization tandem mass spectrometry (LC/Q-TOF-ESI-MS/MS) are employed to identify and characterize the compound and any potential degradation products. nih.gov The fragmentation patterns obtained from MS/MS analysis are compared with the non-labeled standard to confirm the structural integrity and the location of the deuterium labels. nih.gov

Furthermore, HRMS is instrumental in metabolite identification studies. Since Metoprolol is extensively metabolized, primarily by the cytochrome P450 enzyme CYP2D6, to metabolites such as α-hydroxymetoprolol and O-demethylmetoprolol, deuterated standards like Metoprolol-d6 are essential for quantifying these metabolites in biological matrices. d-nb.info The known mass shift of the deuterated standard allows for clear differentiation from the endogenous, non-labeled metabolites during analysis. sigmaaldrich.com

Table 1: Key HRMS Parameters for Analysis of Deuterated Compounds

| Parameter | Description | Importance for rac-Metoprolol-d6 Hemi (+)-Tartrate |

| Mass Accuracy | The closeness of the measured mass to the true mass. | Sub-ppm mass accuracy allows for confident elemental composition assignment and differentiation from isobaric interferences. thermofisher.com |

| Resolution | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. | High resolution is necessary to separate the isotopic peaks of the deuterated compound from the non-deuterated and partially deuterated species. chemicalsknowledgehub.com |

| Isotopic Pattern | The characteristic distribution of isotopic peaks for a given elemental formula. | Comparison of the experimental isotopic pattern with the theoretical pattern for the desired level of deuteration confirms isotopic enrichment. |

| MS/MS Fragmentation | The pattern of fragment ions produced from the precursor ion. | Provides structural information and confirms the position of the deuterium labels within the molecule. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Assignment and Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, including isotopically labeled compounds. For rac-Metoprolol-d6 Hemi (+)-Tartrate, both proton (¹H) and deuterium (²H or D) NMR are valuable.

Deuterium NMR (²H NMR) is particularly useful for directly observing the deuterium nuclei, confirming their presence and, in some cases, their specific locations within the molecule. wikipedia.org It can be used to verify the effectiveness of the deuteration process, as a deuterated compound will exhibit a strong signal in the ²H NMR spectrum. wikipedia.org While conventional ¹H NMR can be limited for highly deuterated compounds due to weak residual proton signals, ²H NMR provides a direct and quantitative measure of deuterium enrichment. sigmaaldrich.com An advantage of ²H NMR is the ability to use non-deuterated solvents, resulting in a cleaner spectrum where only the deuteron (B1233211) signals are observed. sigmaaldrich.com

Table 2: NMR Techniques for rac-Metoprolol-d6 Hemi (+)-Tartrate Analysis

| NMR Technique | Application | Key Information Obtained |

| ¹H NMR | Structural elucidation and confirmation of deuterium incorporation. | Provides the overall proton framework of the molecule. The disappearance of specific proton signals indicates successful deuteration. |

| ²H NMR | Direct detection and quantification of deuterium. | Confirms the presence of deuterium and allows for the determination of isotopic enrichment. wikipedia.orgsigmaaldrich.com |

| ¹H NMR with Chiral Shift Reagents | Enantiomeric purity assessment. | Creates diastereomeric complexes that result in separate, quantifiable signals for the (R)- and (S)-enantiomers. |

Vibrational Spectroscopy (FTIR, Raman) for Solid-State Form Analysis and Interaction Studies

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the molecular vibrations and are particularly useful for analyzing the solid-state form of pharmaceutical compounds. labmanager.comnih.gov These techniques can be used to characterize the tartrate salt form of rac-Metoprolol-d6 and to study intermolecular interactions.

FTIR spectroscopy measures the absorption of infrared light by the sample, providing a detailed chemical fingerprint based on the functional groups and molecular structure. labmanager.com It is well-suited for bulk material characterization and identifying functional groups. labmanager.com In the context of rac-Metoprolol-d6 Hemi (+)-Tartrate, FTIR can confirm the presence of key functional groups and provide information about the hydrogen bonding interactions between the metoprolol and tartrate moieties.

Raman spectroscopy, which involves the inelastic scattering of laser light, is complementary to FTIR. eag.com It is particularly sensitive to non-polar bonds and is excellent for studying polymorphs and the uniformity of drug formulations. labmanager.comtechnologygateway.ie Raman spectroscopy can be used to analyze the crystalline structure of rac-Metoprolol-d6 Hemi (+)-Tartrate and to detect any polymorphic changes that may occur during manufacturing or storage. Both FTIR and Raman are widely used in the pharmaceutical industry for material identification and formulation analysis. labmanager.comeag.com

Table 3: Comparison of FTIR and Raman Spectroscopy for Solid-State Analysis

| Feature | FTIR Spectroscopy | Raman Spectroscopy |

| Principle | Absorption of infrared light | Inelastic scattering of laser light |

| Strengths | Strong signals for polar bonds, extensive spectral libraries. eag.com | Excellent for non-polar bonds, aqueous samples, and high-resolution spatial mapping. labmanager.comeag.com |

| Applications for rac-Metoprolol-d6 Hemi (+)-Tartrate | Functional group identification, confirmation of salt formation, analysis of hydrogen bonding. | Polymorph screening, analysis of crystallinity, solid-state form characterization. labmanager.com |

Chromatographic and Electrophoretic Approaches for Purity and Enantiomeric Analysis

Chromatographic and electrophoretic methods are essential for separating the components of a mixture, making them indispensable for assessing the purity and enantiomeric composition of rac-Metoprolol-d6 Hemi (+)-Tartrate.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective separation of chiral drugs like metoprolol. omicsonline.org Since the enantiomers of metoprolol exhibit different pharmacological activities, it is crucial to determine the enantiomeric excess of the final product. nih.govrjptonline.org

Chiral HPLC methods typically involve either a chiral stationary phase (CSP) or a chiral mobile phase additive. Several CSPs have been successfully used for the separation of metoprolol enantiomers and their metabolites, including those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives (e.g., Chiralcel OD, Chiral-AGP), cyclodextrins, and macrocyclic antibiotics. nih.govnih.govresearchgate.net For instance, the Chiralcel OD column has been shown to provide a high separation factor and resolution for metoprolol. nih.govresearchgate.net Alternatively, chiral mobile phase additives, such as methyl-β-cyclodextrin, can be used with a conventional achiral column (e.g., C18) to achieve enantioseparation. omicsonline.orgrjptonline.orgresearchgate.net

These methods are validated for linearity, precision, and accuracy to ensure reliable quantification of the enantiomers. researchgate.net The separation of metoprolol enantiomers and its metabolites has been investigated using various chiral stationary phases, demonstrating the versatility of chiral HPLC in stereoselective analysis. nih.govresearchgate.net

Table 4: Chiral HPLC Methods for Metoprolol Enantiomer Separation

| Method | Chiral Selector | Key Findings | Reference |

| Chiral Stationary Phase | Chiralcel OD | High separation factor and resolution for metoprolol and O-desmethylmetoprolol. | nih.govresearchgate.net |

| Chiral Stationary Phase | Sumichiral OA-4900 | Successful resolution of metoprolol acid. | nih.govresearchgate.net |

| Chiral Stationary Phase | Chirobiotic V | Good enantioseparation of metoprolol and other beta-blockers. | nih.gov |

| Chiral Mobile Phase Additive | Methyl-β-cyclodextrin with a C18 column | Satisfactory resolution achieved, providing a simple and economical method. | rjptonline.orgresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Deuterium Content Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the analysis of volatile and semi-volatile compounds. It is particularly valuable for impurity profiling and can also be used to assess deuterium content. thermofisher.com

For the analysis of metoprolol by GC-MS, derivatization is often required to increase its volatility. researchgate.netresearchgate.net Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.netnih.gov The use of selected ion monitoring (SIM) in GC-MS allows for highly sensitive and selective quantification of metoprolol and its impurities. researchgate.netresearchgate.net

GC-MS is also a powerful tool for impurity profiling in pharmaceutical starting materials and active pharmaceutical ingredients. thermofisher.com It can detect and identify trace levels of impurities that may have formed during the synthesis of rac-Metoprolol-d6 Hemi (+)-Tartrate. Furthermore, GC-MS analysis of deuterated compounds can provide information on the degree of deuteration by examining the mass spectra of the derivatized analyte. The mass difference between the deuterated and non-deuterated fragments can be used to confirm the presence and number of deuterium atoms. nih.gov

Table 5: Applications of GC-MS in the Analysis of Metoprolol

| Application | Derivatization Agent | Key Findings | Reference |

| Quantification in Plasma | - | Linear concentration range of 15-500 ng/ml with good precision and accuracy. | researchgate.net |

| Quantification in Urine | N-Methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) | Linear concentration range of 50–3000 ng/mL with good precision and recovery. | researchgate.net |

| Differentiation from other beta-blockers | Pentafluoropropionic anhydride (PFPA) | Unique mass fragments identified to differentiate metoprolol from atenolol (B1665814) and propranolol. | nih.gov |

Supercritical Fluid Chromatography (SFC) for Enantiomer Separation Research

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering advantages such as high speed, reduced solvent consumption, and high efficiency over traditional high-performance liquid chromatography (HPLC). researchgate.net The separation of metoprolol enantiomers has been a subject of significant research in this area.

One study demonstrated the use of an Agilent 1260 Infinity Analytical SFC Solution for screening chiral separation of metoprolol. hpst.cz The study involved screening four different chiral columns with various alcohol modifiers (methanol, ethanol (B145695), and isopropanol). hpst.cz The results indicated that the choice of solvent and column is crucial for achieving optimal separation. For instance, with methanol (B129727) as a modifier, one of the columns (Column IB) provided the best separation with good peak shapes and early retention times. hpst.cz The use of ethanol resulted in higher retention times and broader peaks, while isopropanol led to significantly broadened and tailing peaks. hpst.cz

Another research effort focused on the enantioseparation of three β-blockers, including metoprolol, on an amylose tris(3-chloro-5-methylphenylcarbamate) immobilized chiral stationary phase using SFC. nih.gov The study investigated the impact of organic modifiers, column temperature, and back pressure on the chiral separation. nih.gov Optimal separation was achieved using a mobile phase composed of CO2 and a mixture of isopropanol and methanol with 0.1% isopropyl amine. nih.gov Under these optimized conditions, high resolution and separation factors were obtained. nih.gov The study also explored the thermodynamic aspects of the separation, revealing that the enantioseparation of metoprolol was an enthalpy-driven process. nih.gov

Furthermore, a rapid SFC-tandem mass spectrometry method was developed for the simultaneous enantiomeric separation of metoprolol, atenolol, propranolol, and metoprolol acid. nih.gov Using a polysaccharide-based Chiralpak® IB-3 column, all four compounds were successfully separated within 8 minutes. nih.gov This method highlights the speed and efficiency of SFC for complex chiral separations.

Interactive Table: SFC Enantiomer Separation of Metoprolol

| Parameter | Condition 1 hpst.cz | Condition 2 nih.gov |

|---|---|---|

| Stationary Phase | Chiral Column IB | Amylose tris(3-chloro-5-methylphenylcarbamate) |

| Mobile Phase | CO2 with Methanol (+ 0.1% diethyl amine) | CO2 and 0.1% isopropyl amine in isopropanol:methanol (50:50, V/V), in 75:25 (V/V) ratio |

| Key Finding | Good separation with early retention and good peak shapes. | Resolution factors (Rs) > 3.0 and separation factors (α) > 1.5. |

Capillary Electrophoresis (CE) for Enantioselective Separation

Capillary electrophoresis (CE) is another valuable technique for the enantioselective separation of chiral compounds like metoprolol. researchgate.net It offers advantages such as high separation efficiency, minimal sample consumption, and short analysis times. researchgate.net

A study on the enantioselective determination of metoprolol and its major metabolites in human urine utilized CE with carboxymethyl-beta-cyclodextrin (B2629365) (CM-beta-CD) as the chiral selector. nih.govresearchgate.net The optimal separation was achieved using a 100-mM acetate (B1210297) buffer (pH 4.0) containing 5% 2-propanol and 10 mM CM-beta-CD. nih.govresearchgate.net This method was successfully applied to analyze urine samples from individuals who had taken racemic metoprolol tartrate. nih.gov

Another study focused on profiling metoprolol enantiomers in the urine of hypertensive patients using CE with clarithromycin (B1669154) as the chiral selector. nih.gov The method involved an online preconcentration step, achieving a low detection limit of 0.015 µg/mL for each enantiomer. nih.gov The study found significant inter-individual variability in the enantioselective metabolism and excretion of metoprolol, highlighting the importance of such analytical methods in clinical settings. nih.gov

Interactive Table: CE Enantioselective Separation of Metoprolol

| Parameter | Condition 1 nih.govresearchgate.net | Condition 2 nih.gov |

|---|---|---|

| Chiral Selector | Carboxymethyl-beta-cyclodextrin (CM-beta-CD) | Clarithromycin |

| Buffer | 100-mM acetate buffer (pH 4.0) with 5% 2-propanol | Not specified in abstract |

| Detection Limit | Not specified in abstract | 0.015 µg/mL for each enantiomer |

| Application | Analysis of metoprolol and its metabolites in human urine. | Profiling metoprolol enantiomers in urine of hypertensive patients. |

Solid-State Characterization Methodologies for Crystalline Forms

The solid-state properties of a pharmaceutical compound are critical for its stability, solubility, and bioavailability. Various analytical techniques are employed to characterize the crystalline forms of substances like metoprolol tartrate.

Single-Crystal and Powder X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of crystalline materials. creative-biostructure.comub.edu Both single-crystal XRD (SCXRD) and powder XRD (PXRD) provide valuable information. creative-biostructure.comub.edu SCXRD offers precise determination of atomic positions, bond lengths, and angles from a single, well-formed crystal. creative-biostructure.compulstec.net PXRD, on the other hand, analyzes a powder sample containing numerous randomly oriented microcrystals, providing information on phase composition and crystallinity. creative-biostructure.compulstec.net

In the context of metoprolol salts, a study compared the crystal structure of metoprolol fumarate (B1241708) with that of metoprolol tartrate and succinate (B1194679) using XRPD data. researchgate.net The analysis revealed that metoprolol tartrate has a distinct crystalline structure. researchgate.net The diffraction pattern of crystalline metoprolol tartrate shows characteristic peaks that are absent in its amorphous form. researchgate.net This distinction is crucial for quality control in pharmaceutical manufacturing.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior Analysis in Relation to Solid-State Forms

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are thermal analysis techniques used to study the physical and chemical properties of materials as a function of temperature. mt.commpg.de DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions like melting and crystallization. mt.comdtic.mil TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition. mpg.depolyu.edu.hk

A study investigating the solid-state behavior of metoprolol tartrate utilized DSC in conjunction with XRD. researchgate.net The DSC thermogram of metoprolol succinate, a related salt, shows a distinct melting endotherm, which is a characteristic property of its crystalline form. researchgate.net For metoprolol tartrate, DSC and TGA can be used to determine its melting point, heat of fusion, and decomposition temperature, which are critical parameters for defining its solid-state form and stability.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgmdpi.comresearchgate.net By mapping properties such as d_norm (a normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, researchers can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. mdpi.comnih.gov

A study on metoprolol fumarate utilized Hirshfeld surface analysis to gain insights into its intermolecular interactions and compare them to those in metoprolol tartrate. researchgate.net This analysis helps in understanding the packing motifs and the forces that stabilize the crystal structure. The red spots on a d_norm mapped Hirshfeld surface indicate close intermolecular contacts, which are crucial for the stability of the crystal. mdpi.comnih.gov

Method Validation Strategies for Analytical Research

The validation of analytical methods is a critical requirement in pharmaceutical analysis to ensure the reliability and accuracy of the results. rjptonline.orgneuroquantology.com The International Conference on Harmonisation (ICH) provides guidelines for validating analytical procedures, which include parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). rjptonline.orgscholarsresearchlibrary.com

Numerous studies on the analysis of metoprolol have included comprehensive method validation. For example, a study developing an HPLC method for metoprolol succinate validated the method for linearity, precision, accuracy, and other parameters according to ICH guidelines. rjptonline.org Similarly, a validated CE method for metoprolol enantiomers demonstrated good intra-day and inter-day precision and accuracy. nih.gov The validation of these methods ensures that they are suitable for their intended purpose, such as routine quality control of pharmaceutical formulations or for use in clinical and pharmacokinetic studies. rjptonline.orgscholarsresearchlibrary.comresearchgate.net

Receptor Binding and Functional Studies in In Vitro Systems

The foundational mechanism of rac Metoprolol, and by extension its deuterated analog this compound, lies in its interaction with adrenergic receptors. pharmaffiliates.comcymitquimica.com These receptors, crucial for mediating the body's "fight or flight" response, are the primary targets of this class of drugs. drugbank.com In vitro studies using various cell systems and isolated tissues have been instrumental in delineating the specific binding characteristics and functional consequences of this interaction.

Ligand Affinity and Selectivity Profiling at Adrenergic Receptor Subtypes (e.g., β1-AR, β2-AR, β3-AR) in CHO Cells

Metoprolol is recognized as a selective antagonist of the β1-adrenergic receptor (β1-AR). drugbank.comeijppr.com This selectivity is a key feature, distinguishing it from non-selective beta-blockers. consensus.appzu.edu.pk Studies utilizing Chinese hamster ovary (CHO) cells stably expressing human β-adrenergic receptor subtypes have provided a controlled environment to quantify this selectivity.

In these CHO cell systems, the affinity of metoprolol for different receptor subtypes is determined through competitive binding assays. caymanchem.comnih.gov These experiments typically involve a radiolabeled ligand that binds to all β-adrenergic receptors, and then increasing concentrations of metoprolol are added to displace the radioligand. The concentration of metoprolol required to inhibit 50% of the specific binding (IC50) is then used to calculate its binding affinity (Ki).

Research has consistently demonstrated that metoprolol has a significantly higher affinity for β1-AR compared to β2-AR and β3-AR. consensus.appcaymanchem.com For instance, one study reported Ki values of 47 nM for β1-AR, 2,730 nM for β2-AR, and over 10,000 nM for β3-AR in CHO cells expressing the human receptors. caymanchem.com This translates to a selectivity ratio of approximately 30- to 40-fold for β1 over β2 receptors. consensus.app While metoprolol is considered β1-selective, other beta-blockers like bisoprolol (B1195378) exhibit even greater selectivity. consensus.appzu.edu.pk

Table 1: Binding Affinity of Metoprolol for Human Adrenergic Receptor Subtypes in CHO Cells

| Receptor Subtype | Ki (nM) |

|---|---|

| β1-AR | 47 caymanchem.com |

| β2-AR | 2,730 caymanchem.com |

| β3-AR | >10,000 caymanchem.com |

Investigation of G Protein-Coupled Receptor Signaling Pathways (e.g., Adenylyl Cyclase Activity)

Beta-adrenergic receptors belong to the superfamily of G protein-coupled receptors (GPCRs). nih.govnih.gov When an agonist binds to these receptors, it triggers a conformational change that activates an intracellular signaling cascade, primarily through the Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov As an antagonist, metoprolol blocks this process.

In vitro studies in CHO cells expressing β1- and β2-ARs have shown that metoprolol can reduce GTP-induced adenylyl cyclase activity. caymanchem.com At a concentration of 4.7 µM, metoprolol effectively diminishes the production of this key second messenger. caymanchem.com This inhibition of the adenylyl cyclase signaling pathway is a direct consequence of metoprolol's blockade of the β-adrenergic receptors and is fundamental to its pharmacological effects. nih.gov Some research has also identified metoprolol as an inverse agonist, meaning it can reduce the basal activity of the receptor even in the absence of an agonist. acs.org

Functional Assays in Isolated Tissue Preparations (e.g., Isolated Rat Atria)

To understand the physiological consequences of receptor binding and signaling pathway modulation, researchers employ functional assays in isolated tissue preparations. Isolated rat atria are a common model for studying the cardiac effects of beta-blockers. In this system, the spontaneous beating rate of the atria is a measure of cardiac chronotropy.

Studies have shown that metoprolol reduces the pulse rate in isolated rat atria in a concentration-dependent manner. caymanchem.com This negative chronotropic effect is a direct result of its blockade of β1-adrenergic receptors in the heart tissue. Further investigations in atria isolated from spontaneously hypertensive rats (SHR) have revealed that the dissociation constant of metoprolol and its inverse agonist activity can be altered in a disease state. nih.gov Specifically, the pKb of metoprolol, a measure of its antagonist potency, was found to be smaller in SHR compared to normotensive Wistar-Kyoto rats, suggesting a diminished affinity in the hypertensive state. nih.gov

Enzyme Interaction and In Vitro Metabolic Profiling

The metabolism of this compound is a critical aspect of its pharmacology, influencing its duration of action and potential for drug-drug interactions. In vitro systems are essential for elucidating the specific enzymes involved and the metabolic pathways it undergoes.

Cytochrome P450 (CYP) Isozyme-Specific Metabolism Studies (e.g., CYP2D6, CYP3A4, CYP2B6, CYP2C9) using Liver Microsomes, Recombinant Enzymes, or Cell Lines

Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. pharmgkb.org While CYP2D6 is the major enzyme responsible for its metabolism, other isoforms also contribute. nih.govbohrium.comresearchgate.net

Studies using human liver microsomes, which contain a mixture of CYP enzymes, have been pivotal in identifying the key players. nih.govresearchgate.netpharmgkb.org These in vitro models allow for the investigation of the formation of various metabolites and the impact of specific CYP inhibitors. Inhibition studies with quinidine, a potent and specific inhibitor of CYP2D6, have demonstrated that while CYP2D6 is dominant, a residual metabolic activity remains, indicating the involvement of other enzymes. pharmgkb.orgnih.gov

Further research using recombinant enzymes (supersomes) overexpressing specific CYP isoforms, such as CYP3A4, has provided direct evidence for their role. nih.govbohrium.comresearchgate.net For example, it has been shown that CYP3A4 can directly α-hydroxylate metoprolol, a reaction that is inhibited by the CYP3A4-specific inhibitor ketoconazole (B1673606) but not by the CYP2D6 inhibitor quinidine. nih.govnih.gov Cell lines like HepaRG cells and primary human hepatocytes have also been used to study the induction of these enzymes and their effect on metoprolol metabolism. nih.govresearchgate.net

Collectively, these studies have established that while CYP2D6 is the primary enzyme for metoprolol metabolism, CYP3A4, CYP2B6, and CYP2C9 also contribute to its three main metabolic pathways: α-hydroxylation, O-demethylation, and N-dealkylation. pharmgkb.orgnih.govbohrium.comresearchgate.net

Table 2: Contribution of CYP Isozymes to Metoprolol Metabolism in Human Liver Microsomes

| Metabolic Pathway | Contribution of CYP3A4, 2B6, and 2C9 (mean ± 95% CI) |

|---|---|

| O-demethylation | 19.0 ± 2.6% nih.govresearchgate.netnih.gov |

| α-hydroxylation | 4.0 ± 0.7% nih.govresearchgate.netnih.gov |

| N-dealkylation | 7.6 ± 1.7% nih.govresearchgate.netnih.gov |

Identification and Characterization of In Vitro Metabolites utilizing LC-MS/MS and HRMS

The identification and characterization of metabolites are crucial for a complete understanding of a drug's fate in the body. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are powerful analytical techniques used for this purpose. eijppr.comnih.govmdpi.comjapsonline.com

In vitro metabolism studies of metoprolol in rat liver microsomes have identified metabolites resulting from O-demethylation, aliphatic hydroxylation, and oxidative deamination. nih.gov The primary metabolites formed through CYP2D6 activity are α-hydroxymetoprolol and O-desmethylmetoprolol. pharmgkb.orgnih.govresearchgate.net LC-MS/MS methods have been developed for the simultaneous determination of metoprolol and these two metabolites in biological matrices. nih.gov These methods are highly sensitive and specific, allowing for accurate quantification and characterization. The use of a deuterated internal standard, such as this compound, is common in these assays to ensure accuracy. caymanchem.com

The main metabolic pathways for metoprolol include:

α-hydroxylation: This pathway leads to the formation of α-hydroxymetoprolol. pharmgkb.org

O-demethylation: This results in O-desmethylmetoprolol, which is subsequently oxidized to an inactive carboxylic acid metabolite. pharmgkb.orgpharmgkb.org

N-dealkylation: This pathway forms N-desisopropyl metoprolol. pharmgkb.org

These advanced analytical techniques have been instrumental in confirming the structures of these metabolites and understanding the metabolic profile of metoprolol in various in vitro systems.

Quantitative Assessment of Metabolic Pathway Contributions in In Vitro Systems

The metabolism of metoprolol, for which this compound serves as a deuterated standard, is predominantly hepatic and involves several cytochrome P450 (CYP) enzymes. In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have been instrumental in quantifying the contributions of various metabolic pathways.

Metoprolol undergoes three primary metabolic transformations: O-demethylation, α-hydroxylation, and N-dealkylation. mdpi.com While CYP2D6 is recognized as the principal enzyme responsible for its metabolism, particularly α-hydroxylation which is often used for CYP2D6 phenotyping, other enzymes also play a significant role. mdpi.comnih.gov

A study using human liver microsomes quantified the contribution of CYP3A4, CYP2B6, and CYP2C9 collectively to the different metabolic pathways of metoprolol. nih.gov The findings from this research are summarized in the table below.

| Metabolic Pathway | Contribution from CYP3A4, CYP2B6, and CYP2C9 (mean ± 95% CI) |

| O-demethylation | 19.0 ± 2.6% |

| α-hydroxylation | 4.0 ± 0.7% |

| N-dealkylation | 7.6 ± 1.7% |

| Data derived from in vitro inhibition studies in human liver microsomes. nih.gov |

Furthermore, experiments with supersomes overexpressing CYP3A4 confirmed that this isoform can α-hydroxylate metoprolol, a reaction that was inhibited by the specific CYP3A4 inhibitor ketoconazole, but not by the CYP2D6 inhibitor quinidine. nih.gov This demonstrates a direct, albeit minor, role for CYP3A4 in this specific metabolic pathway. nih.gov Studies in HepaRG cells and primary human hepatocytes have also supported the involvement of these additional CYP enzymes. nih.govresearchgate.net

It is important to note that while this compound is used as a stable isotope-labeled internal standard in such studies for accurate quantification, the metabolic profile itself is characterized using the non-labeled compound. The deuteration is not expected to alter the fundamental metabolic pathways, but it can affect the rate of metabolism, a phenomenon known as the kinetic isotope effect.

In Vitro Pharmacodynamic and Cellular Mechanistic Studies

As a β1-selective adrenergic antagonist, the primary mechanism of action of metoprolol involves the modulation of signal transduction pathways initiated by catecholamines at the β1-adrenergic receptors, which are predominantly located in cardiac tissue. nih.govpatsnap.comdroracle.ai

By competitively blocking these receptors, metoprolol prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. patsnap.com This blockade directly inhibits the activation of adenylyl cyclase, which in turn reduces the intracellular synthesis of the second messenger cyclic adenosine monophosphate (cAMP). nih.govyoutube.com A decrease in cAMP levels leads to reduced activation of protein kinase A (PKA). nih.govyoutube.com

The downstream effects of PKA inhibition are central to metoprolol's cardiac effects. Reduced PKA activity leads to decreased phosphorylation of L-type calcium channels, resulting in a lower influx of calcium into cardiac cells during an action potential. youtube.com This reduction in intracellular calcium availability diminishes the force of myocardial contraction (negative inotropic effect). patsnap.com

Furthermore, metoprolol's blockade of β1-adrenergic receptors in the sinoatrial (SA) node decreases the slope of phase 4 of the nodal action potential, which slows the spontaneous depolarization rate of pacemaker cells and results in a decreased heart rate (negative chronotropic effect). nih.govyoutube.com It also prolongs the repolarization of phase 3 in the nodal action potential, increasing the refractory period of cardiac cells. nih.gov

In the context of heart failure, where chronic sympathetic stimulation leads to a downregulation of β-adrenoceptors and an upregulation of inhibitory G-protein alpha-subunits (Giα), metoprolol has been shown to partially reverse these changes. nih.gov Studies in patients with congestive heart failure have demonstrated that metoprolol treatment can lead to a significant decrease in Giα levels and an increase in total β-adrenoceptor density, primarily through an increase in β1-adrenoceptors. nih.gov This reversal of receptor desensitization may contribute to the clinical improvements observed with beta-blocker therapy. nih.gov

The cellular effects of metoprolol have been investigated in various in vitro models, including isolated cardiomyocytes and cardiac progenitor cells, providing insights into its direct actions on cardiac tissue.

In studies using isolated feline ventricular myocytes, metoprolol was found to directly affect cellular electrophysiology. It reversibly decreased the duration and voltage of the action potential plateau without affecting the upstroke velocity. nih.gov The compound also demonstrated a concentration-dependent decrease in the peak inward rectifying potassium current (IKl) and reduced the peak transient outward current (Ito) and L-type calcium current (ICa). nih.gov The sensitivity of these channels to blockade by metoprolol was determined to be IKl > ICa ≥ Ito > INa. nih.gov

Research on isolated cardiomyocytes from post-myocardial infarction rat hearts revealed that metoprolol markedly increased the amplitude of the Ca2+ transient. oup.com It also suppressed the overactivity of the Na+/Ca2+ exchanger (NCX) and normalized the Ca2+ sensitivity of ryanodine (B192298) receptors, which are crucial for proper excitation-contraction coupling. oup.com In isolated perfused rat hearts, metoprolol elicited a negative chronotropic effect. nih.govresearchgate.net

Beyond cardiomyocytes, the effects of metoprolol have been examined on cardiac stem cells (CSCs), a type of cardiac progenitor cell. In a study using spontaneously hypertensive rats (SHRs), which serve as a model for hypertensive heart disease, metoprolol treatment was shown to have beneficial effects on CSC function. nih.gov CSCs isolated from metoprolol-treated SHRs exhibited increased migration and proliferation potential, as well as enhanced retention of their "stemness." nih.gov Furthermore, metoprolol treatment reduced intracellular oxidative stress and cellular senescence in these progenitor cells, making their functional attributes comparable to those from normotensive rats. nih.gov These findings suggest that metoprolol may exert cardioprotective effects by preserving the health and function of the resident cardiac stem cell population. nih.gov

The table below summarizes the observed effects of metoprolol on cardiac progenitor cells from spontaneously hypertensive rats.

| Parameter | Effect of Metoprolol Treatment |

| CSC Migration | Increased |

| CSC Proliferation | Increased |

| Stemness Retention | Increased |

| Intracellular Oxidative Stress | Reduced |

| Cellular Senescence | Reduced |

| Findings from a study on cardiac stem cells isolated from the atrial tissue of spontaneously hypertensive rats treated with metoprolol. nih.gov |

Applications of Deuterium Labeling in Mechanistic Research

Elucidation of Metabolic Pathways and Kinetic Isotope Effects (KIEs)

Metoprolol (B1676517) is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP2D6. nih.govnih.govpharmgkb.orgdrugbank.commdpi.comnih.gov The main metabolic routes include O-demethylation, α-hydroxylation, and N-dealkylation. nih.govpharmgkb.orgnih.govfrontiersin.org Deuterium (B1214612) labeling is instrumental in dissecting these complex pathways.

The use of deuterated analogs like rac Metoprolol-d6 Hemi (+)-Tartrate allows researchers to trace the metabolic journey of the drug within a biological system. nih.gov By administering the labeled compound, scientists can accurately identify and quantify its various metabolites using mass spectrometry-based techniques. researchgate.netnih.govpharmgkb.org The distinct mass of the deuterated compound and its metabolites allows them to be differentiated from their endogenous or non-labeled counterparts.

Studies have shown that metoprolol is metabolized into several key products, including α-hydroxymetoprolol and O-demethylmetoprolol. pharmgkb.orgnih.govfrontiersin.orgresearchgate.net The use of deuterated metoprolol has been crucial in confirming these pathways and in quantifying the relative contributions of each metabolic route. pharmgkb.org For instance, research has demonstrated that O-demethylation accounts for approximately 65% of metoprolol metabolism, while α-hydroxylation and N-dealkylation contribute about 10% each. pharmgkb.orgfrontiersin.org

| Metabolic Pathway | Key Metabolite | Approximate Contribution | Primary Enzyme |

| O-demethylation | O-demethylmetoprolol | ~65% | CYP2D6 |

| α-hydroxylation | α-hydroxymetoprolol | ~10% | CYP2D6 |

| N-dealkylation | N-deisopropylmetoprolol | ~10% | CYP2D6 |

| Data derived from multiple studies on metoprolol metabolism. pharmgkb.orgfrontiersin.org |

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. By placing deuterium at specific positions in the metoprolol molecule, researchers can determine if the breaking of a particular carbon-hydrogen bond is a rate-limiting step in an enzymatic reaction.

While specific KIE studies on this compound are not extensively detailed in the provided search results, the principles of KIE are fundamental to understanding enzyme mechanisms. A significant KIE would indicate that the cleavage of the C-D bond is part of the slowest step in the metabolic process, providing valuable insights into the catalytic mechanism of enzymes like CYP2D6.

Metoprolol is a chiral drug, existing as (R)- and (S)-enantiomers. nih.gov The metabolism of these enantiomers is stereoselective, meaning one enantiomer is metabolized differently or at a different rate than the other. nih.govnih.govbohrium.com Deuterium labeling has been instrumental in studying this stereoselectivity.

Research has shown that in individuals who are extensive metabolizers (EMs) of CYP2D6 substrates, the clearance of (R)-metoprolol is higher than that of (S)-metoprolol. nih.govbohrium.com Conversely, in poor metabolizers (PMs), the clearance of (R)-metoprolol is similar to or even less than that of (S)-metoprolol. nih.govbohrium.com The use of deuterated pseudoracemates, where one enantiomer is labeled with deuterium, has allowed for the precise determination of the pharmacokinetic parameters of each enantiomer simultaneously. nih.gov This approach has revealed that the stereoselectivity of metoprolol metabolism is highly dependent on an individual's CYP2D6 genotype. nih.govbohrium.com

| CYP2D6 Phenotype | Relative Clearance of Metoprolol Enantiomers |

| Extensive Metabolizers (EM) | (R)-metoprolol > (S)-metoprolol |

| Poor Metabolizers (PM) | (R)-metoprolol ≤ (S)-metoprolol |

| Findings based on studies investigating the stereoselective metabolism of metoprolol. nih.govnih.govbohrium.com |

Development of Internal Standards for Quantitative Bioanalytical Methods

One of the most significant applications of this compound is its use as a stable isotope-labeled internal standard (SILIS) in quantitative bioanalytical methods. caymanchem.com

In quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is crucial for accurate and precise quantification of the analyte of interest (in this case, metoprolol). researchgate.netresearchgate.netnih.govnih.gov A SILIS, such as this compound, is considered the gold standard for internal standards. caymanchem.com

Because it has nearly identical physicochemical properties to the unlabeled metoprolol, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. researchgate.netresearchgate.net However, due to the mass difference from the deuterium atoms, it can be distinguished by the mass spectrometer. This allows for the correction of any variability in sample preparation, injection volume, and instrument response, leading to highly accurate and precise results. researchgate.netresearchgate.netresearchgate.net

The use of this compound as a SILIS is particularly advantageous when analyzing complex biological matrices such as plasma and urine. nih.govresearchgate.netresearchgate.neteijppr.commdpi.com These matrices contain numerous endogenous compounds that can interfere with the analysis and cause matrix effects, which can suppress or enhance the ionization of the analyte.

By using a SILIS, these matrix effects can be effectively compensated for, as both the analyte and the internal standard are affected similarly. frontiersin.org This leads to improved precision and accuracy of the analytical method. researchgate.netresearchgate.net The optimization of the concentration of the SILIS and the extraction procedure are critical steps in developing a robust bioanalytical method. frontiersin.orgnih.gov

| Analytical Technique | Application of this compound | Key Advantage |

| LC-MS/MS | Stable Isotope-Labeled Internal Standard (SILIS) | High precision and accuracy, correction for matrix effects. researchgate.netresearchgate.netnih.gov |

| GC-MS | Stable Isotope-Labeled Internal Standard (SILIS) | High precision and accuracy, correction for matrix effects. researchgate.netnih.gov |

Research into Deuterium-Induced Changes in Drug Behavior (excluding human clinical outcomes)

The introduction of deuterium into a drug molecule can lead to significant changes in its metabolic fate. By replacing hydrogen with deuterium at specific sites of metabolic attack, the rate of that metabolic pathway can be reduced. This occurs because the carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond. osti.govjuniperpublishers.com This alteration allows researchers to probe metabolic pathways and can sometimes lead to the "metabolic switching," where the drug's metabolism is redirected toward alternative routes. osti.gov The compound this compound, which is deuterated on the two methyl groups of the N-isopropyl side chain, is primarily utilized as an internal standard in pharmacokinetic studies due to its mass difference from the parent drug. caymanchem.com However, its structure lends itself to the theoretical exploration of deuterium's impact on drug behavior.

Influence of Deuteration on In Vitro Metabolic Stability

The metabolism of metoprolol is extensive and primarily occurs in the liver, driven predominantly by the cytochrome P450 enzyme CYP2D6. nih.govnih.gov This process is subject to genetic polymorphism, leading to significant variability in metabolic rates among individuals. nih.govebmconsult.com The main metabolic pathways for metoprolol are α-hydroxylation of the ethyl side chain, O-demethylation of the methoxyethyl group, and to a lesser extent, N-dealkylation of the isopropylamine (B41738) side chain. nih.govnih.gov

Deuteration at a metabolic "soft spot" can enhance a drug's metabolic stability by slowing its breakdown. juniperpublishers.com In this compound, the six deuterium atoms are located on the N-isopropyl group. caymanchem.com This position is a site for the N-dealkylation pathway. The cleavage of the C-H bond on this isopropyl group is a critical step in this metabolic transformation.

While this deuterium-induced metabolic shift is theoretically expected, a review of published scientific literature reveals a lack of direct comparative in vitro studies quantifying the metabolic stability of this compound against its non-deuterated counterpart. Research has focused on the metabolism of the parent compound across different CYP2D6 variants rather than on the kinetic isotope effect of its deuterated analogs. nih.govresearchgate.net Therefore, while the principles of KIE suggest enhanced stability for the N-dealkylation pathway, specific experimental data tables comparing the formation rates of metabolites or the intrinsic clearance of metoprolol versus metoprolol-d6 in human liver microsomes are not available in the reviewed literature.

The established metabolic pathways for the non-deuterated compound, metoprolol, are summarized below.

Table 1: Primary Metabolic Pathways of Metoprolol This table describes the metabolism of the non-deuterated compound, metoprolol.

| Metabolic Pathway | Primary Enzyme | Description | Percentage of Metabolism (Approx.) |

|---|---|---|---|

| α-Hydroxylation | CYP2D6 | Results in the formation of the active metabolite, α-hydroxymetoprolol. nih.govnih.gov | ~10% |

| O-Demethylation | CYP2D6 | A major pathway leading to an intermediate that is rapidly oxidized to metoprolol acid. nih.gov | ~65% (of pathways) |

Data sourced from PharmGKB and other studies on metoprolol metabolism. nih.govnih.gov

Exploration of Isotopic Effects on Receptor Binding Kinetics

Metoprolol exerts its therapeutic effect by acting as a selective antagonist at β1-adrenergic receptors, which are primarily located in cardiac tissue. nih.govdrugbank.com The binding to these receptors is highly stereoselective; the S-enantiomer of metoprolol has a significantly higher affinity for the β1-receptor than the R-enantiomer. nih.govnih.gov The interaction between a ligand and its receptor is a non-covalent binding event, driven by forces such as hydrogen bonds, ionic interactions, and van der Waals forces. Crucially, this binding process does not involve the formation or breaking of covalent bonds.

The kinetic isotope effect is most pronounced in reactions where a C-H bond is cleaved in the rate-determining step. nih.govnih.gov In the case of receptor binding, since no covalent bonds are broken, the substitution of hydrogen with deuterium is not expected to have a significant impact on the binding affinity (Kd) or the kinetics (association rate, kon; dissociation rate, koff) of the drug-receptor interaction. The slightly larger size and different vibrational state of deuterium compared to hydrogen are generally insufficient to alter the non-covalent interactions that govern receptor binding.

For this compound, the deuterium atoms are on the N-isopropyl group. caymanchem.com While this group is involved in the binding to the adrenergic receptor, the interaction does not involve cleavage of the C-D bonds. Therefore, it is scientifically reasonable to predict that the receptor binding kinetics of metoprolol-d6 would be virtually identical to those of non-deuterated metoprolol. This is supported by the fact that commercial suppliers of metoprolol-d6 often cite the receptor affinity data of the non-deuterated parent compound. caymanchem.commedchemexpress.com

A review of the scientific literature confirms a lack of studies that have specifically measured and compared the receptor binding affinities of metoprolol-d6 and metoprolol. Research has instead focused on characterizing the binding of the S- and R-enantiomers of the non-deuterated compound.

Table 2: In Vitro Receptor Binding Affinity of Metoprolol Enantiomers This table presents data for the non-deuterated enantiomers of metoprolol.

| Enantiomer | Receptor | Binding Affinity (-log Kd) | Selectivity |

|---|---|---|---|

| S-Metoprolol | β1-adrenoceptor | 7.73 ± 0.10 | ~30-fold for β1 over β2 |

| R-Metoprolol | β1-adrenoceptor | 5.00 ± 0.06 | ~3-fold for β1 over β2 |

| S-Metoprolol | β2-adrenoceptor | 6.28 ± 0.06 | N/A |

Data derived from in vitro competition binding experiments in guinea-pig membranes. nih.gov

Stereochemical Investigations and Their Academic Implications

Mechanisms of Chiral Recognition and Separation in Analytical Systems

The separation of metoprolol's enantiomers is crucial due to their differing pharmacological activities. nih.gov This has led to extensive research into various analytical techniques capable of resolving the racemic mixture.

Host-Guest Interactions with Chiral Selectors (e.g., Cyclodextrins)

Cyclodextrins, particularly β-cyclodextrin and its derivatives, are widely employed as chiral selectors in the enantioseparation of metoprolol (B1676517). rjptonline.orgnih.gov These cyclic oligosaccharides form inclusion complexes with the metoprolol enantiomers, and the differing stability of these diastereomeric complexes allows for their separation. rjptonline.orgnih.gov The formation of these host-guest complexes can be influenced by several factors, including solvent composition and pH. nih.gov

Studies have shown that both 1:1 and 1:2 stoichiometric host-guest interactions can occur between metoprolol and β-cyclodextrin. researchgate.net The enantiomer that forms the more stable inclusion complex is retained longer in chromatographic systems. rjptonline.org For instance, in reversed-phase HPLC using a methyl-β-cyclodextrin (M-β-CD) mobile phase additive, the (S)-enantiomer of metoprolol forms a more stable complex and thus elutes later than the (R)-enantiomer. rjptonline.org The use of functionalized multiwalled carbon nanotubes with 2-hydroxypropyl-β-cyclodextrin has also been explored for the enantio-separation of metoprolol, demonstrating the versatility of cyclodextrin-based chiral selectors. nih.gov

Research has also delved into the thermodynamic and mechanistic aspects of these interactions. An electrochemical chiral sensor using a sulfobutyl ether-β-cyclodextrin (SBE-β-CD) composite demonstrated that the (R)-enantiomer of metoprolol has a stronger stability constant than its (S)-antipode. This highlights that the specific type of cyclodextrin (B1172386) derivative and the analytical technique employed can influence the observed enantioselectivity.

Enantioselective Binding on Chiral Stationary Phases

The use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) is a primary method for the enantioseparation of metoprolol and its metabolites. nih.govnih.gov Various types of CSPs have been investigated, with polysaccharide-based and macrocyclic antibiotic phases being particularly effective.

Cellulose-based CSPs, such as Chiralcel OD, have demonstrated high separation factors and resolution for metoprolol and its O-desmethylated metabolite. nih.gov A Lux-Cellulose-2 column, a cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) CSP, has also been successfully used for the enantioseparation of metoprolol in normal phase mode. nih.gov Molecular docking simulations suggest that hydrogen bonding and π-π interactions are the key forces driving chiral recognition on this type of CSP. nih.gov

Other CSPs that have been effectively used include those based on α1-acid glycoprotein (B1211001) (a chiral-AGP column) and cyclodextrin (Cyclobond I). nih.gov Vancomycin-based CSPs have also been shown to provide good enantioresolution for β-blockers, with the performance being influenced by the mobile phase composition. mdpi.com The choice of CSP is critical, as different phases exhibit varying selectivities for metoprolol and its structurally related metabolites. nih.gov

Influence of Mobile Phase Modifiers and Temperature on Enantioseparation

The composition of the mobile phase, including the type and concentration of organic modifiers and additives, as well as the column temperature, significantly impacts the enantioseparation of metoprolol.

In reversed-phase HPLC with cyclodextrin additives, the concentration of the chiral selector and the pH of the mobile phase are crucial parameters. rjptonline.orgresearchgate.net For instance, with methyl-β-cyclodextrin as a chiral additive, optimal resolution of metoprolol tartrate was achieved at a specific concentration and pH. rjptonline.orgresearchgate.net The ratio of the aqueous component to the organic modifier (e.g., methanol) in the mobile phase also plays a vital role in achieving baseline separation. rjptonline.org

When using chiral stationary phases, mobile phase additives such as diethylamine (B46881) or triethylamine (B128534) can improve peak shapes and resolution. nih.gov In supercritical fluid chromatography (SFC), the choice of co-solvent (e.g., methanol (B129727) or propanol) and additives can also influence the enantioselective separation on polysaccharide-based CSPs. mdpi.com

Temperature can have a notable and sometimes unusual effect on enantioseparation. For some β-blockers on certain CSPs, an increase in temperature has been observed to increase the separation factor, which is contrary to the typical thermodynamic behavior. mdpi.com

Table 1: Optimized Conditions for Enantioseparation of Metoprolol Tartrate using HPLC with a Chiral Mobile Phase Additive

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Mobile Phase Composition | Aqueous solution (containing M-β-CD) : Methanol (86:14 v/v) | rjptonline.org |

| Chiral Selector | Methyl-β-cyclodextrin (M-β-CD) | rjptonline.orgresearchgate.net |

| Chiral Selector Concentration | 1.5 g/L | rjptonline.orgresearchgate.net |

| pH of Mobile Phase | 3.1 | rjptonline.orgresearchgate.net |

| Flow Rate | 0.5 mL/min | rjptonline.orgresearchgate.net |

| Detection Wavelength | 274 nm | rjptonline.orgresearchgate.net |

| Column | Macherey Nagel C18 (250 mm × 4.6 mm, 5.0 µm) | researchgate.net |

| Temperature | Room Temperature | rjptonline.orgresearchgate.net |

Stereoselective Interactions with Biological Targets (In Vitro/Theoretical)

The pharmacological effects of metoprolol are primarily attributed to the (S)-enantiomer, which exhibits significantly higher affinity for its target receptors. The metabolism of metoprolol is also stereoselective, further contributing to the different pharmacokinetic profiles of the enantiomers.

Differential Binding Affinities of (R)- and (S)-Enantiomers to Receptors

Metoprolol exerts its therapeutic effects by selectively blocking β1-adrenergic receptors. In vitro studies have consistently demonstrated that the (S)-enantiomer of metoprolol has a substantially higher affinity for β1-adrenoceptors compared to the (R)-enantiomer. nih.gov The difference in affinity between the two enantiomers for β1-receptors is approximately 500-fold. nih.gov

The β1-adrenoceptor selectivity is also predominantly associated with the (S)-form, which has a selectivity of about 30-fold, similar to racemic metoprolol. nih.gov In contrast, the (R)-form is nearly non-selective. nih.gov This stereoselectivity in receptor binding translates to the (S)-enantiomer being responsible for the majority of the β-blocking activity. nih.gov The binding affinity of various β-blockers, including metoprolol, to the high-affinity state of the β1-adrenoceptor has been shown to correlate with their blocking potencies. nih.gov

Table 2: Comparison of Binding Affinities of Metoprolol Enantiomers to Adrenoceptors

| Enantiomer | Receptor | -log Equilibrium Dissociation Constant (Mean ± SD) | Affinity Difference (S vs. R) | Reference |

|---|---|---|---|---|

| (S)-Metoprolol | β1-adrenoceptor | 7.73 ± 0.10 | ~500-fold | nih.gov |

| (R)-Metoprolol | β1-adrenoceptor | 5.00 ± 0.06 | nih.gov | |

| (S)-Metoprolol | β2-adrenoceptor | 6.28 ± 0.06 | ~50-fold | nih.gov |

Stereospecificity of Metabolizing Enzymes (e.g., CYP2D6)

The metabolism of metoprolol is extensive and stereoselective, with the cytochrome P450 enzyme CYP2D6 playing a dominant role. frontiersin.orgnih.gov Genetic polymorphisms in the CYP2D6 gene can lead to significant variations in metoprolol plasma concentrations among individuals, categorized as poor, intermediate, normal, or ultrarapid metabolizers. researchgate.netpharmgkb.org

CYP2D6 is primarily responsible for the α-hydroxylation and O-demethylation of metoprolol. nih.gov The α-hydroxylation is considered to be almost exclusively mediated by CYP2D6. frontiersin.org In individuals who are extensive metabolizers of CYP2D6, the clearance of (R)-metoprolol is about 40% higher than that of (S)-metoprolol. frontiersin.org This indicates that the (S)-enantiomer, which is the more pharmacologically active form, is cleared more slowly.

While CYP2D6 is the major enzyme, other CYPs, including CYP2B6, CYP2C9, and CYP3A4, also contribute to a lesser extent to the metabolism of metoprolol. frontiersin.orgnih.gov The pronounced effect of the CYP2D6 genotype on the metabolic ratio of metoprolol to its α-hydroxymetabolite persists even during long-term therapy. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| rac Metoprolol-d6 Hemi (+)-Tartrate |

| (R)-Metoprolol |

| (S)-Metoprolol |

| Metoprolol |

| Metoprolol Tartrate |

| O-desmethylmetoprolol |

| α-hydroxymetoprolol |

| Atenolol (B1665814) |

| Bisoprolol (B1195378) |

| Carvedilol |

| Nebivolol |

| Propranolol |

| Timolol |

| Sotalol |

| Alprenolol |

| Pindolol |

| Bupranolol |

| Nadolol |

| Isoprenaline |

| CGP12177 |

| Diethylamine |

| Triethylamine |

| Methanol |